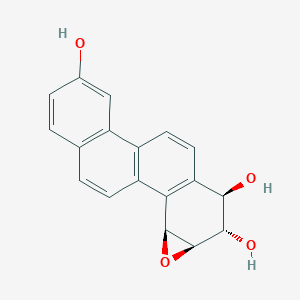
anti-Chrysenetriol epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite of chrysene, a well-known PAH, and is known for its significant biological activity, including mutagenic and carcinogenic properties .
Vorbereitungsmethoden
The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide typically involves the metabolic activation of chrysene by mammalian enzymes. This process includes several steps:
Hydroxylation: Chrysene undergoes hydroxylation to form 9-hydroxychrysene.
Diol Formation: Further hydroxylation leads to the formation of 9-hydroxychrysene-1,2-diol.
Epoxidation: The final step involves the epoxidation of 9-hydroxychrysene-1,2-diol to produce 9-Hydroxychrysene-1,2-diol-3,4-oxide.
Analyse Chemischer Reaktionen
9-Hydroxychrysene-1,2-diol-3,4-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-Hydroxychrysene-1,2-diol-3,4-oxide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of PAHs and their activation mechanisms.
Biology: Researchers use it to understand the biological effects of PAHs, including their mutagenic and carcinogenic properties.
Medicine: It is studied for its potential role in cancer development and as a model compound for developing anti-cancer drugs.
Industry: It is used in the development of materials that can detect or neutralize PAHs.
Wirkmechanismus
The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide involves its activation by mammalian enzymes to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The hydroxyl group in the compound may resonance-stabilize the bay-region carbonium ion that results from the opening of the oxirane ring, enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
9-Hydroxychrysene-1,2-diol-3,4-oxide is unique compared to other similar compounds due to its high chemical reactivity and biological activity. Similar compounds include:
Chrysene-1,2-diol-3,4-oxide: Less reactive and less mutagenic.
3-Hydroxybenzo[a]pyrene-7,8-diol-9,10-oxide: Another PAH metabolite with similar mutagenic properties but different structural features.
Eigenschaften
CAS-Nummer |
104975-31-7 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol |
InChI |
InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1 |
InChI-Schlüssel |
PAPRUUIWEKWIAZ-VSZNYVQBSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
Isomerische SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
Synonyme |
1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene 1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene 9-HCDO 9-hydroxychrysene-1,2-diol-3,4-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















